molecular formula C16H13N5OS2 B2777332 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-94-3

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2777332
CAS No.: 919018-94-3
M. Wt: 355.43
InChI Key: MHCSVLNJZVKBDB-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the core imidazo[2,1-b]thiazole ring. One common approach is to start with a phenyl-substituted imidazo[2,1-b]thiazole derivative and then introduce the thiadiazole moiety through a series of reactions involving reagents such as hydrazine, thionyl chloride, and acyl chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve the highest efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound's cytotoxic properties have been studied for potential use in cancer therapy. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for further research.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved depend on the biological context, but common targets include bacterial cell wall synthesis enzymes and cancer cell apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring and are known for their antimicrobial properties.

  • Imidazo[2,1-b]thiazole derivatives: : These compounds contain the imidazo[2,1-b]thiazole core and are used in various pharmaceutical applications.

Uniqueness

What sets 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide apart from similar compounds is its specific combination of functional groups and the presence of both imidazo[2,1-b]thiazole and thiadiazole rings

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-9-13(14(22)18-15-20-19-10(2)23-15)24-16-17-12(8-21(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSVLNJZVKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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